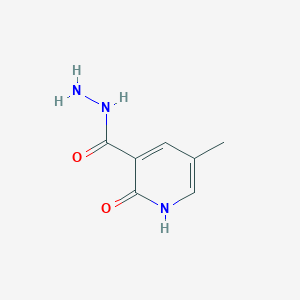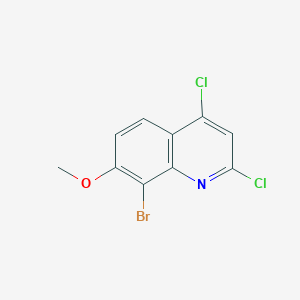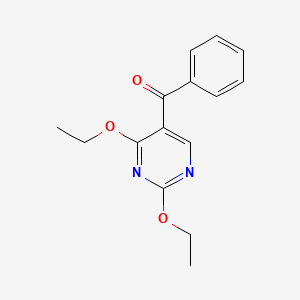
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves the reaction of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The hydrazide group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which have applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of xanthine oxidase, which is involved in the production of uric acid.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile
- Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its specific hydrazide functional group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
5-methyl-2-oxo-1H-pyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5(7(12)10-8)6(11)9-3-4/h2-3H,8H2,1H3,(H,9,11)(H,10,12) |
Clave InChI |
AQTPGZXZFJGMHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)C(=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)

![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)




![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
